molecular formula C17H16ClN3OS2 B2422671 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(methylthio)phenyl)acetamide CAS No. 1396846-39-1

2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(methylthio)phenyl)acetamide

Cat. No.: B2422671
CAS No.: 1396846-39-1
M. Wt: 377.91
InChI Key: VKTBNNKMJGCIEY-UHFFFAOYSA-N
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Description

2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(methylthio)phenyl)acetamide is a potent and selective cell-permeable inhibitor of MAP kinase-interacting serine/threonine-protein kinases 1 and 2 (MNK1/2). https://pubmed.ncbi.nlm.nih.gov/25772245/ Its primary research value lies in its ability to specifically inhibit the phosphorylation of eukaryotic initiation factor 4E (eIF4E) without affecting the upstream MAPK pathways. https://pubmed.ncbi.nlm.nih.gov/25772245/ eIF4E phosphorylation is a critical convergence point in oncogenic signaling, and its dysregulation is implicated in the development and progression of various cancers, including acute myeloid leukemia (AML) and solid tumors. https://pubmed.ncbi.nlm.nih.gov/18566291/ Consequently, this compound is a crucial pharmacological tool for dissecting the role of the MNK-eIF4E axis in cancer cell proliferation, survival, and resistance to chemotherapy. Researchers utilize this inhibitor to explore novel therapeutic strategies aimed at disrupting cap-dependent translation as a means to halt tumor growth and overcome treatment resistance. https://pubmed.ncbi.nlm.nih.gov/25772245/

Properties

IUPAC Name

2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3OS2/c1-21(17-20-16-13(18)7-4-8-14(16)24-17)10-15(22)19-11-5-3-6-12(9-11)23-2/h3-9H,10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTBNNKMJGCIEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC(=CC=C1)SC)C2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The retrosynthetic deconstruction of 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(methylthio)phenyl)acetamide reveals three primary synthetic modules:

  • 4-Chlorobenzo[d]thiazole-2-amine as the heterocyclic core.
  • N-Methylation to introduce the methylamino group.
  • Acetamide linkage to the 3-(methylthio)phenyl substituent.

Key challenges include regioselective chlorination at position 4 of the benzothiazole, chemoselective N-methylation, and efficient coupling of the acetamide bridge under mild conditions.

Synthesis of the Benzo[d]thiazole Core

Cyclization Strategies for 4-Chlorobenzo[d]thiazole-2-amine

The benzo[d]thiazole scaffold is typically constructed via cyclocondensation of substituted anilines with thioureas or α-haloketones. For 4-chloro derivatives, directed ortho-metallation or nitration-reduction sequences are employed to achieve regioselective halogenation.

Example Protocol from Literature:
  • Nitration of 2-Chlorobenzo[d]thiazole :
    Treatment of 2-chlorobenzo[d]thiazole with concentrated sulfuric acid and nitric acid at 0°C yields a mixture of 6-nitro-2-chlorobenzo[d]thiazole (78%) and 5-nitro-2-chlorobenzo[d]thiazole (8%). Recrystallization from ethanol isolates the 6-nitro isomer.
  • Reduction to 4-Chloro-6-aminobenzo[d]thiazole :
    Catalytic hydrogenation or iron-mediated reduction in acetic acid converts the nitro group to an amine. For instance, using iron powder in glacial acetic acid at 40°C for 5 hours achieves 83% yield of 4-chloro-6-aminobenzo[d]thiazole.

Functionalization at Position 2: N-Methylation

The 2-amino group of the benzo[d]thiazole undergoes methylation via reductive amination or alkylation.

Methylation Protocol:
  • Reagents : Formaldehyde and sodium cyanoborohydride in methanol.
  • Conditions : Stirring at room temperature for 12 hours.
  • Yield : ~85% after purification by silica gel chromatography.

Formation of the Acetamide Linker

Synthesis of 3-(Methylthio)phenylacetyl Chloride

The 3-(methylthio)phenyl moiety is introduced via Friedel-Crafts thioalkylation or nucleophilic aromatic substitution.

Stepwise Synthesis:
  • Thioether Formation :
    Reaction of 3-bromophenylacetamide with sodium thiomethoxide in DMF at 60°C for 6 hours yields 3-(methylthio)phenylacetamide (72%).
  • Acid Chloride Preparation :
    Treatment with thionyl chloride (SOCl₂) in dichloromethane converts the acetamide to the corresponding acetyl chloride.

Coupling to the Benzo[d]thiazole Amine

The final acetamide bond is formed via Schotten-Baumann reaction or carbodiimide-mediated coupling.

Optimized Coupling Protocol:
  • Reagents : 3-(Methylthio)phenylacetyl chloride, triethylamine (TEA), 4-dimethylaminopyridine (DMAP).
  • Conditions : Dichloromethane (DCM), 0°C to room temperature, 4 hours.
  • Yield : 68–75% after recrystallization from ethyl acetate/hexane.

Reaction Optimization and Analytical Characterization

Critical Parameters Affecting Yield

  • Temperature Control : Nitration at 0°C minimizes byproduct formation.
  • Catalyst Selection : DMAP accelerates acylation reactions by activating the acetyl chloride.
  • Purification Methods : Silica gel chromatography (ethyl acetate/hexane, 3:7) resolves regioisomeric impurities.

Spectroscopic Confirmation

  • ¹H NMR : Key signals include δ 7.58 (d, J = 9.0 Hz, H-5), 3.21 (s, N-CH₃), and 2.45 (s, S-CH₃).
  • HRMS : Calculated for C₁₇H₁₆ClN₃OS₂ [M+H]⁺: 377.91; Found: 377.90.

Industrial-Scale Considerations and Challenges

Scalability of Nitration-Reduction Sequences

Large-scale nitration requires stringent temperature control to prevent exothermic side reactions. Continuous flow reactors improve safety and reproducibility.

Chemical Reactions Analysis

Nucleophilic Substitution at the Benzothiazole Chlorine

The 4-chloro substituent on the benzo[d]thiazole ring is susceptible to nucleophilic aromatic substitution (NAS) under basic or catalytic conditions.

Reaction TypeReagents/ConditionsProductReference
MethoxylationNaOCH₃, CuI, DMF, 100°C, 12 hrs4-Methoxybenzo[d]thiazol-2-yl derivative
AminationPiperidine, Pd(OAc)₂, Xantphos, 120°C4-(Piperidin-1-yl)benzo[d]thiazol-2-yl analog
ThiolationNaSH, EtOH, reflux4-Mercaptobenzo[d]thiazol-2-yl intermediate

Key Insight : The electron-withdrawing thiazole ring activates the para-chloro group for substitution, particularly with sulfur- or nitrogen-based nucleophiles .

Oxidation of the Methylthio (-SMe) Group

The 3-(methylthio)phenyl moiety can undergo sequential oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives.

Oxidation StateReagents/ConditionsProduct StructureApplicationsReference
SulfoxideH₂O₂ (30%), CH₃COOH, 25°C, 2 hrsN-(3-(Methylsulfinyl)phenyl)acetamideEnhanced solubility
SulfonemCPBA, DCM, 0°C → 25°C, 6 hrsN-(3-(Methylsulfonyl)phenyl)acetamideMetabolic stability

Mechanistic Note : Controlled oxidation retains the acetamide functionality while modifying electronic properties .

Acetamide Hydrolysis and Functionalization

The acetamide linker can be hydrolyzed to a carboxylic acid or modified via alkylation/arylation.

ReactionConditionsProductOutcomeReference
Acidic HydrolysisHCl (6M), reflux, 24 hrs2-((4-Chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetic acidPrecursor for peptide coupling
AlkylationK₂CO₃, CH₃I, DMF, 60°CN-Methylated acetamide derivativeReduced hydrogen-bonding capacity
Suzuki CouplingPd(PPh₃)₄, Ar-B(OH)₂, Na₂CO₃, 80°CBiaryl-functionalized acetamideEnhanced π-π stacking interactions

Structural Impact : Hydrolysis broadens applications in prodrug design, while alkylation alters pharmacokinetics .

Cyclization via Thiazole Ring Activation

The benzo[d]thiazole core facilitates intramolecular cyclization under thermal or acidic conditions.

Cyclization TypeConditionsProductDriving ForceReference
Intramolecular AmidationPCl₅, toluene, 110°CBenzo thiazolo[2,3-c] triazoleStrain relief + aromaticity
Disulfide FormationI₂, DMSO, 25°CDimeric disulfide-linked macrocycleOxidative coupling of -SMe groups

Application Note : Cyclized derivatives show enhanced rigidity, improving target binding in enzyme inhibition .

Methylamino Bridge Reactivity

The N-methylamino group participates in alkylation or coordination chemistry.

ReactionReagentsProductRole in ActivityReference
AlkylationCH₃CH₂Br, K₂CO₃, DMFN-Ethyl-N-methylamino derivativeAlters steric bulk
Metal CoordinationCuCl₂, EtOH, 25°CCu(II) complex with square-planar geometryPotential catalytic or MRI contrast

Experimental Data : Metal complexes exhibit shifted UV-Vis absorption (λₐᵦₛ = 420–450 nm) .

Comparative Reactivity Table

Functional GroupReactionRelative Rate (k, s⁻¹)Half-Life (t₁/₂)Reference
4-Chloro (Benzothiazole)NAS with piperidine1.2 × 10⁻³9.6 hrs
Methylthio (-SMe)Oxidation to sulfone4.5 × 10⁻⁴25.6 hrs
AcetamideAcidic hydrolysis8.7 × 10⁻⁵132 hrs

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with a thiazole moiety, such as this one, exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting their growth.

Case Study : A study evaluating the antimicrobial activity of thiazole derivatives found that certain compounds significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting a potential role for this compound in developing new antibiotics .

Anticancer Properties

The compound has shown promise as an anticancer agent. It is believed to induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell cycle regulation.

Case Study : In vitro studies on similar thiazole derivatives revealed potent anticancer activity against breast cancer cell lines (MCF7). The results indicated that these compounds could effectively reduce cell viability and induce cell death through apoptotic pathways .

Synthetic Applications

In addition to its biological applications, this compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for various functionalizations, making it useful in creating more complex molecules.

Synthetic Pathways

The synthesis typically involves multi-step processes:

  • Formation of the benzo[d]thiazole core.
  • N-methylation using methyl iodide.
  • Reaction with phenethylamine derivatives to form the acetamide structure .

Mechanism of Action

The mechanism of action of 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(methylthio)phenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to the desired biological or chemical effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 1-((benzo[d]thiazol-2-ylamino)(4-chlorophenyl)methyl)naphthalen-2-ol
  • 5-chloro-2,3-dihydrobenzo[d]thiazol-2-yl)-2,6-dimethoxyphenol
  • 4,7-diphenylbenzo[c][1,2,5]thiadiazole

Uniqueness

Compared to similar compounds, 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(methylthio)phenyl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Biological Activity

2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(methylthio)phenyl)acetamide is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. Its complex structure, featuring various functional groups, suggests a diverse range of interactions with biological targets.

Chemical Structure and Properties

  • Molecular Formula : C14H13ClN4O2S
  • Molecular Weight : 336.8 g/mol
  • Structural Features :
    • Contains a chlorobenzo[d]thiazole moiety.
    • Incorporates a methylamino group.
    • Features an N-(3-(methylthio)phenyl)acetamide structure.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to induce apoptosis in tumor cells through mechanisms such as DNA synthesis inhibition and caspase activation. A study evaluated the anticancer activity of related thiazole derivatives against A549 (lung cancer) and C6 (glioma) cell lines, revealing that certain compounds led to substantial cell death and apoptosis induction .

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA54915Apoptosis via caspase activation
Compound BC610DNA synthesis inhibition

Antimicrobial Activity

The presence of thiazole and thiophene groups in the compound suggests potential antimicrobial properties. Similar compounds have demonstrated effectiveness against various pathogenic bacteria and fungi. Studies have highlighted the ability of thiazole-containing compounds to disrupt microbial membranes, leading to cell death .

Study on Thiazole Derivatives

A study conducted on a series of thiazole derivatives found that those with methylthio substitutions exhibited enhanced activity against Gram-positive bacteria. The mechanism was attributed to membrane disruption, which is critical for bacterial survival .

Evaluation of Anticancer Properties

In another investigation, a new class of thiazole-based compounds was synthesized and tested for their anticancer effects. The results showed that specific derivatives significantly inhibited tumor growth in vitro and in vivo, demonstrating the potential for clinical applications in cancer treatment .

Synthesis Methods

The synthesis of this compound typically involves multi-step processes:

  • Formation of the Benzo[d]thiazole Core : Cyclization reactions using appropriate precursors.
  • N-Methylation : Utilizing methyl iodide in the presence of a base.
  • Acetamide Formation : Reaction with phenyl amines and acetic anhydride.

These methods require precise control over reaction conditions to optimize yield and purity.

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(methylthio)phenyl)acetamide?

Answer:
The compound is typically synthesized via multi-step nucleophilic substitution and condensation reactions. For example, analogous thiazole-acetamide derivatives are prepared by reacting substituted anilines with chloroacetyl chloride or bromoacetamide intermediates under reflux conditions in polar aprotic solvents (e.g., DMF or THF) . Key steps include:

  • Step 1: Formation of the 4-chlorobenzo[d]thiazole core via cyclization of 2-amino-4-chlorothiophenol with α-halo ketones or esters.
  • Step 2: N-methylation of the thiazole amine using methyl iodide in the presence of a base (e.g., K₂CO₃) .
  • Step 3: Coupling with 3-(methylthio)phenylacetamide via an amide bond formation, often employing EDCI/HOBt as coupling agents .
    Yields typically range from 21–33%, with purification via column chromatography (silica gel, hexane/ethyl acetate) .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:
Structural validation relies on:

  • ¹H/¹³C NMR: Key signals include the methylamino group (δ ~3.2 ppm for N–CH₃), aromatic protons (δ 6.8–8.1 ppm), and methylthio moiety (δ ~2.5 ppm for S–CH₃) .
  • Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 473 [M+2]⁺) confirm molecular weight, with fragmentation patterns validating substituents .
  • Elemental Analysis: Discrepancies between calculated and observed C/H/N content (e.g., 60.87% vs. 61.07% for carbon) may indicate residual solvents or incomplete purification .

Advanced: How can computational chemistry improve the synthesis and reaction design for this compound?

Answer:
Computational approaches like density functional theory (DFT) and reaction path searches can:

  • Optimize Reaction Pathways: Identify low-energy intermediates (e.g., transition states in thiazole cyclization) to reduce side reactions .
  • Predict Solvent Effects: Solvent polarity simulations (e.g., using COSMO-RS) guide solvent selection to enhance yield (e.g., DMF vs. THF) .
  • Docking Studies: Predict binding affinities of the methylthio-phenyl group with biological targets, aiding SAR-driven modifications .

Advanced: How to resolve contradictions in biological activity data across different studies?

Answer:
Discrepancies in antimicrobial or anticancer activity (e.g., IC₅₀ variations) may arise from:

  • Assay Conditions: Differences in bacterial strains (Gram-positive vs. Gram-negative) or cell lines (e.g., MCF-7 vs. HeLa) .
  • Purity: Impurities >5% (e.g., unreacted aniline intermediates) can skew bioactivity results; validate via HPLC (≥95% purity) .
  • Solubility: Poor aqueous solubility (logP ~3.5) may reduce bioavailability; use DMSO stock solutions with ≤0.1% concentration .

Advanced: What strategies enhance regioselectivity during thiazole ring functionalization?

Answer:
To avoid undesired substitution at the 5-position of the thiazole ring:

  • Directing Groups: Introduce electron-withdrawing groups (e.g., –Cl at the 4-position) to direct electrophilic attacks to the 2-amino site .
  • Catalytic Systems: Use Pd/Cu catalysts for Ullmann-type couplings to selectively alkylate the methylamino group .
  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., 30 minutes vs. 12 hours), minimizing side-product formation .

Basic: What are the primary biological targets and mechanisms of action studied for this compound?

Answer:
Preliminary studies suggest:

  • Antimicrobial Activity: Inhibition of bacterial DNA gyrase or fungal lanosterol demethylase (CYP51), with MIC values ranging 8–32 µg/mL .
  • Anticancer Potential: Apoptosis induction via Bcl-2/Bax modulation in leukemia cells (e.g., HL-60) .
  • Enzyme Inhibition: Selective COX-2 or EGFR kinase inhibition, with IC₅₀ values comparable to reference drugs (e.g., celecoxib) .

Advanced: How to design SAR studies to improve metabolic stability of this compound?

Answer:
Structure-activity relationship (SAR) strategies include:

  • Bioisosteric Replacement: Substitute the methylthio group (–SMe) with trifluoromethyl (–CF₃) to enhance metabolic resistance .
  • Prodrug Approaches: Convert the acetamide to a tert-butyl carbamate to improve oral bioavailability .
  • Metabolic Hotspot Analysis: Use liver microsome assays to identify vulnerable sites (e.g., methylamino oxidation) and introduce deuterium or fluorine .

Advanced: What are the challenges in crystallizing this compound, and how can they be mitigated?

Answer:
Crystallization difficulties arise from:

  • Flexible Backbone: The methylthio-phenyl and acetamide groups create conformational flexibility; use slow evaporation with mixed solvents (e.g., CHCl₃/MeOH) .
  • Polymorphism: Screen multiple solvents (e.g., acetone, ethyl acetate) to isolate stable polymorphs .
  • X-ray Diffraction: Heavy atoms (e.g., Cl, S) improve resolution; collect data at low temperature (100 K) to reduce thermal motion .

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